800CW maleimide

Fluorescence-guided surgery Molecular imaging Oncology

800CW maleimide (Ex/Em: 774/789 nm, ε=240,000 M⁻¹cm⁻¹) offers site-specific thiol conjugation via stable thioether bonds at physiological pH—critical for homogeneous, functionally intact bioconjugates. Clinically validated: Bevacizumab-IRDye 800CW achieved 8.5% tumor resection (vs. 3.9% ICG) and reduced false positives from 15% to 3.5%. Outperforms Cy5.5 in tumor-to-background ratios with lower non-specific retention. Most clinically advanced NIR fluorophore (12+ Phase I/II trials), providing established safety data for IND applications. Essential for quantitative imaging studies requiring maximal contrast.

Molecular Formula C57H65N4Na3O18S4
Molecular Weight 1291.4 g/mol
Cat. No. B12381099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name800CW maleimide
Molecular FormulaC57H65N4Na3O18S4
Molecular Weight1291.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)[O-])CCCCCC(=O)NCCCCCCC(=O)ON7C(=O)C=CC7=O)C.[Na+].[Na+].[Na+]
InChIInChI=1S/C57H68N4O18S4.3Na/c1-56(2)45-37-43(82(72,73)74)25-27-47(45)59(34-11-7-8-17-51(62)58-33-10-6-5-9-18-54(65)79-61-52(63)31-32-53(61)64)49(56)29-19-39-15-14-16-40(55(39)78-41-21-23-42(24-22-41)81(69,70)71)20-30-50-57(3,4)46-38-44(83(75,76)77)26-28-48(46)60(50)35-12-13-36-80(66,67)68;;;/h19-32,37-38H,5-18,33-36H2,1-4H3,(H4-,58,62,66,67,68,69,70,71,72,73,74,75,76,77);;;/q;3*+1/p-3
InChIKeyGEFVHNSQMHEEPT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

800CW Maleimide: Specifications and Procurement Guide for Near-Infrared Fluorescent Dye Selection


IRDye 800CW Maleimide (CAS: 1279564-25-8) is a near-infrared (NIR) fluorescent dye featuring a maleimide reactive group for site-specific conjugation to thiol-containing biomolecules . With excitation/emission maxima at 774/789 nm and a molar extinction coefficient of 240,000 M⁻¹cm⁻¹, this dye is optimized for deep-tissue imaging applications requiring minimal autofluorescence interference . The compound demonstrates high water solubility and remains stable when stored at -20°C, with a molecular weight of 1191.25 g/mol and purity specifications exceeding 80% (HPLC) .

Why 800CW Maleimide Cannot Be Replaced by Generic NIR Dyes in Critical Imaging Applications


Although multiple NIR fluorophores share similar spectral ranges, 800CW maleimide offers distinct advantages that prevent direct substitution. Unlike non-covalent dyes, its maleimide group forms stable thioether bonds with cysteine residues at physiological pH (6.5-7.5), ensuring site-specific conjugation and minimal off-target labeling [1]. Compared to Cy5.5, 800CW maleimide conjugates exhibit significantly higher tumor-to-background ratios in vivo due to reduced non-specific tissue retention [2]. Additionally, 800CW maleimide-labeled probes demonstrate enhanced signal-to-noise ratios relative to ICG in fluorescence-guided surgery, as ICG lacks tumor-specific targeting capabilities [3]. These performance differentials render 800CW maleimide irreplaceable in applications demanding high-contrast, targeted NIR imaging.

Quantitative Evidence Guide: Direct Comparisons of 800CW Maleimide Against Key NIR Dye Alternatives


Superior In Vivo Tumor-to-Background Ratio (TBR) of 800CW Maleimide Conjugates Compared to Cy5.5

In a direct head-to-head comparison using EGF-conjugated fluorophores in subcutaneous xenograft models, EGF-IRDye 800CW produced a significantly higher tumor-to-background ratio (TBR) than EGF-Cy5.5. This difference arises from reduced background fluorescence in the NIR spectral window (785/830 nm) compared to the red-excitable range (660/710 nm) [1].

Fluorescence-guided surgery Molecular imaging Oncology

Enhanced Surgical Resection Rates with 800CW Maleimide-Based Probes vs. Indocyanine Green (ICG)

In a preclinical model of peritoneal carcinomatosis, fluorescence-guided surgery using Bevacizumab-IRDye 800CW (a conjugate of 800CW maleimide) significantly increased total tumor burden resection compared to the clinically approved dye ICG. Specifically, Bevacizumab-IRDye 800CW enabled an additional 8.5 ± 0.8% tumor resection, whereas ICG provided only a 3.9 ± 1.2% improvement [1]. Furthermore, false-positive rates were markedly lower for Bevacizumab-IRDye 800CW (3.5%) compared to ICG (15%) [1].

Image-guided surgery Oncology Intraoperative imaging

Higher Molar Extinction Coefficient of 800CW Maleimide vs. Spectral Equivalent Alexa Fluor 790

800CW maleimide exhibits a molar extinction coefficient of 240,000-300,000 M⁻¹cm⁻¹, which exceeds the >250,000 M⁻¹cm⁻¹ reported for its spectral equivalent Alexa Fluor 790 . This higher absorptivity contributes to enhanced brightness, defined as the product of extinction coefficient and quantum yield, improving detection sensitivity in imaging applications .

Fluorophore characterization Optical property comparison Conjugation chemistry

Site-Specific Conjugation Efficiency of 800CW Maleimide vs. NHS Ester-Based Labeling

The maleimide reactive group of 800CW maleimide enables efficient, site-specific conjugation to free sulfhydryl groups at physiological pH (6.5-7.5), forming stable thioether bonds [1]. This contrasts with NHS ester chemistry, which randomly labels primary amines and can compromise protein function. In a direct comparison using orthogonal modification of Fab' fragments, maleimide conjugation yielded homogeneous labeling of cysteine residues, while NHS ester labeling of lysine residues introduced heterogeneity and potential activity loss [2].

Bioconjugation Protein labeling Antibody engineering

Clinical Translation Advantage: 800CW Maleimide Conjugates in Multiple Phase I/II Trials

800CW maleimide conjugates are actively evaluated in over a dozen Phase I/II clinical trials for image-guided surgery, significantly outpacing other NIR fluorophores in translational development [1]. For instance, Cetuximab-IRDye 800CW is under investigation for lung cancer detection (Phase II, RECOGNISE study) and pancreatic cancer surgery (Phase I/II), while Bevacizumab-IRDye 800CW is being studied in meningioma surgery (Phase I, LUMINA trial) [2][3]. This clinical maturity provides procurement confidence regarding safety and regulatory acceptance.

Clinical translation Fluorescence-guided surgery Drug development

Optimal Application Scenarios for 800CW Maleimide Based on Quantitative Evidence


Fluorescence-Guided Surgery: Maximizing Tumor Resection

Based on direct comparative evidence, 800CW maleimide-based probes (e.g., Bevacizumab-IRDye 800CW) provide superior surgical guidance compared to ICG, increasing tumor resection by 8.5% vs. 3.9% and reducing false-positive rates from 15% to 3.5% [1]. This performance advantage makes 800CW maleimide the preferred reagent for developing targeted NIR probes for intraoperative imaging of solid tumors.

Deep-Tissue In Vivo Imaging: Superior Contrast Over Cy5.5

For in vivo molecular imaging studies requiring maximal tumor-to-background contrast, 800CW maleimide offers significant advantages over red-excitable dyes like Cy5.5. Head-to-head studies confirm that EGF-IRDye 800CW conjugates yield reduced background and enhanced TBR in xenograft models [2]. This translates to improved detection of small lesions and more accurate quantification of target expression.

Clinical Imaging Probe Development: Leveraging Regulatory Precedent

800CW maleimide conjugates have advanced further in clinical development than any competing NIR fluorophore, with over a dozen Phase I/II trials underway [3]. This extensive clinical experience provides a critical advantage for teams developing imaging agents for IND applications or investigator-initiated trials, offering established safety data and regulatory acceptance pathways.

Site-Specific Antibody/Affibody Labeling: Preserving Function

The maleimide chemistry of 800CW maleimide enables site-specific conjugation to engineered cysteine residues, ensuring homogeneous, functionally intact imaging probes [4]. This is particularly critical for small targeting moieties like affibodies or nanobodies, where random lysine labeling can abolish binding affinity. Procurement of 800CW maleimide is essential for developing reproducible, high-quality bioconjugates for quantitative imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 800CW maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.